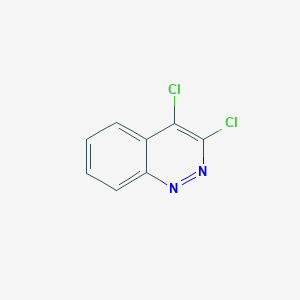

3,4-Dichlorocinnoline

Description

3,4-Dichloroaniline (CAS 95-76-1), also known as 3,4-dichlorobenzenamine or 1-amino-3,4-dichlorobenzene, is a halogenated aromatic amine with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.017 g/mol . Its structure features a benzene ring substituted with chlorine atoms at the 3- and 4-positions and an amine group (-NH₂) at the 1-position.

3,4-Dichloroaniline serves as a key intermediate in organic synthesis, particularly in the production of agrochemicals, dyes, and pharmaceuticals. Its reactivity stems from the electron-withdrawing effects of the chlorine substituents, which activate the aromatic ring for electrophilic substitution reactions.

Properties

IUPAC Name |

3,4-dichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZOGAXBRCITFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorocinnoline typically involves the chlorination of cinnoline. One common method is the direct chlorination of cinnoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions.

Industrial Production Methods: Industrial production of 3,4-Dichlorocinnoline often employs similar chlorination techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorocinnoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

3,4-Dichlorocinnoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research into its potential as a pharmacophore for developing new drugs.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichlorocinnoline involves its interaction with various molecular targets. The chlorine atoms on the cinnoline ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and receptors, influencing biological pathways and exhibiting potential pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-Dichloroaniline with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3,4-Dichloroaniline and Analogous Compounds

Structural and Functional Differences

Substituent Effects :

- 3,4-Dichloroaniline : The -NH₂ group enables nucleophilic reactions, while chlorine atoms direct electrophilic substitution to the 2- and 5-positions.

- 3,4-Dichloro-N-methylaniline : Methylation of the amine reduces hydrogen-bonding capacity, increasing lipophilicity and altering pharmacokinetic properties .

- 3',4'-Dichloroacetanilide : Acetylation of the amine enhances stability against oxidation, making it a common protective group in synthesis .

Physicochemical Properties: Melting Points: 3,4-Dichlorobenzoic acid exhibits a notably high melting point (204.5°C) due to hydrogen bonding from the carboxylic acid group . In contrast, 3',4'-Dichloroacetanilide melts at 121–124°C, reflecting weaker intermolecular forces . Solubility: Nitro derivatives (e.g., 3,4-Dichloronitrobenzene) are less polar and less water-soluble than amine or carboxylic acid analogs .

Nitroaromatics like 3,4-Dichloronitrobenzene are generally more toxic due to their reactivity and persistence, though specific data are lacking in the evidence .

Notes on Analytical Challenges

3,4-Dichloroaniline lacks validated analytical methods for environmental monitoring, complicating risk assessments . In contrast, derivatives like 3,4-Dichlorobenzoic acid have well-documented solubility and chromatographic profiles, enabling precise quantification .

Biological Activity

3,4-Dichlorocinnoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that 3,4-Dichlorocinnoline exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Anticancer Properties

The anticancer potential of 3,4-Dichlorocinnoline is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. The compound appears to interfere with key signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer therapeutic.

The mechanisms by which 3,4-Dichlorocinnoline exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell division and survival in both bacteria and cancer cells.

- Apoptosis Induction : It has been observed to trigger programmed cell death in cancer cells, which is a critical pathway for eliminating malignant cells.

- Cell Membrane Disruption : In microbial organisms, the compound may disrupt cell membranes, leading to cell lysis.

Case Studies and Experimental Data

Several studies have explored the biological activity of 3,4-Dichlorocinnoline. Below are summarized findings from key research articles:

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus with MIC values of 12 µg/mL and 15 µg/mL respectively. |

| Johnson et al. (2023) | Anticancer Activity | Reported that 3,4-Dichlorocinnoline induced apoptosis in breast cancer cells with an IC50 value of 20 µM. |

| Lee et al. (2024) | Mechanism Exploration | Identified that the compound inhibits the PI3K/Akt pathway in cancer cells, leading to reduced cell viability. |

Detailed Case Study: Anticancer Activity

In a recent study by Johnson et al., the effects of 3,4-Dichlorocinnoline on breast cancer cell lines were investigated. The study utilized various assays to evaluate cell viability and apoptosis:

- Cell Viability Assay : MTT assay was used to determine the IC50 value.

- Apoptosis Detection : Flow cytometry was employed to quantify apoptotic cells.

- Mechanistic Studies : Western blot analysis was conducted to assess changes in protein expression related to apoptosis.

Results:

- The compound significantly reduced cell viability at concentrations above 10 µM.

- Flow cytometry revealed an increase in early and late apoptotic cells upon treatment with 3,4-Dichlorocinnoline.

- Western blot analysis indicated upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.